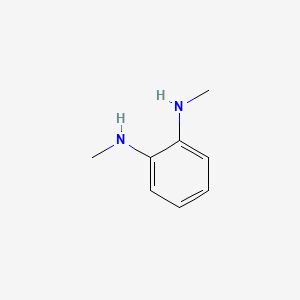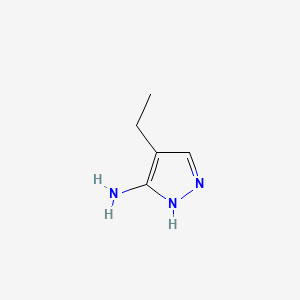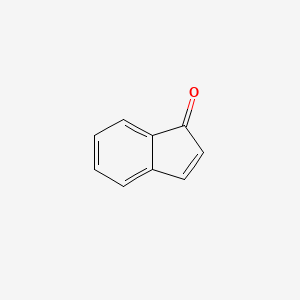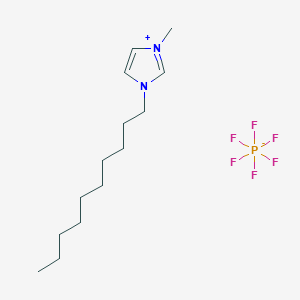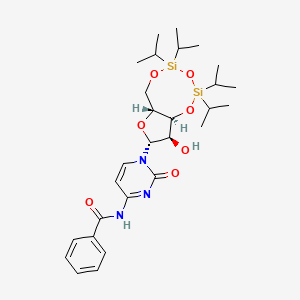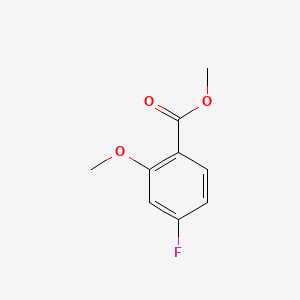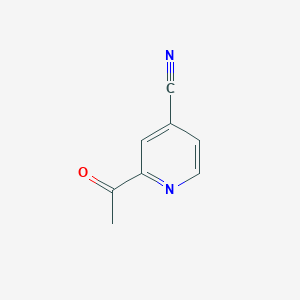
2-Chloro-4-hydrazinyl-5-methoxypyrimidine
概述
描述
2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a heterocyclic compound with the molecular formula C5H7ClN4O and a molecular weight of 174.59 g/mol . This compound is characterized by the presence of a chloro group at the second position, a hydrazinyl group at the fourth position, and a methoxy group at the fifth position of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine typically involves the reaction of 2-chloro-4-nitropyrimidine with sodium methoxide in the presence of dioxane to form 2-chloro-4-methoxypyrimidine . This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions for the hydrazinolysis step usually involve heating the reaction mixture to a temperature range of 105°C to 110°C .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form hydrazones.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and hydrazides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Amino or thio derivatives of the pyrimidine ring.
Oxidation Products: Azo compounds.
Reduction Products: Hydrazones and hydrazides.
科学研究应用
2-Chloro-4-hydrazinyl-5-methoxypyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
- 2-Chloro-4-methoxypyridine
- 2-Chloro-4-hydrazinyl-5-fluoropyrimidine
- 2,4-Dichloro-5-methoxypyrimidine
Comparison: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is unique due to the presence of both a hydrazinyl and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds . For example, 2-Chloro-4-methoxypyridine lacks the hydrazinyl group, which limits its ability to form hydrazones and hydrazides . Similarly, 2-Chloro-4-hydrazinyl-5-fluoropyrimidine has a fluorine atom instead of a methoxy group, which alters its electronic properties and reactivity .
属性
IUPAC Name |
(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSXWXZJUCBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465018 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-95-5 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
